1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one
Description
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c27-20-10-12-21(13-11-20)29-14-16-30(17-15-29)24(32)18-31-23-9-5-4-8-22(23)25(28-26(31)33)19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDMLHPIOKFUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce various functional groups to the piperazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition affects nucleotide synthesis and adenosine regulation, which are critical for various cellular functions .
Comparison with Similar Compounds
Core Structure and Functional Groups
- Quinazolinone vs. Sulfonamide/Urea Cores: Unlike sulfonamide (e.g., compounds 6d–6l in ) or urea-based analogs (e.g., 1f–2b in ), the target compound’s quinazolinone core may confer distinct electronic and steric properties. Quinazolinones are known for kinase inhibition, whereas sulfonamides and ureas often exhibit carbonic anhydrase or GPCR modulation .
- Piperazine Substitution: The 4-(4-fluorophenyl)piperazine group is common in analogs such as 6k and 6l (), which share the bis(4-fluorophenyl)methyl substituent.
Key Observations :
- Yields : The target compound’s hypothetical synthesis efficiency may align with urea derivatives (70–78%) but exceed nitrobenzenesulfonamides (58%) or benzoylpiperazines (48%) .
- Melting Points: Urea derivatives (198–207°C) and sulfonamides (132–230°C) exhibit broad ranges, suggesting variable crystallinity.
Substituent Effects on Bioactivity
- Fluorophenyl Position : The para-fluorine in the target compound contrasts with meta-substituted fluorophenyl groups in urea analogs (e.g., 2a, 2b). Para-substitution often enhances metabolic stability and receptor affinity in CNS drugs .
- The target compound’s lack of such groups may improve safety .
Spectroscopic Characterization
- NMR and MS Profiles : Analogs in –2 were characterized by ¹H/¹³C/¹⁹F NMR and ESI-MS, confirming piperazine and fluorophenyl signals. The target compound would likely show similar piperazine peaks (δ 2.5–3.5 ppm for CH₂/N-CH₂) and fluorine coupling in ¹⁹F NMR .
Research Implications and Limitations
- Structural Advantages: The quinazolinone core may offer improved selectivity over sulfonamide/urea analogs, which often exhibit off-target effects .
- Data Gaps : Direct pharmacological data (e.g., IC₅₀, LogP) are unavailable for the target compound and analogs, limiting functional comparisons.
Biological Activity
The compound 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a synthetic derivative that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a piperazine moiety and a quinazolinone core. The presence of the fluorophenyl group is noteworthy for its potential influence on biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine in the brain, making the compound a candidate for antidepressant therapies.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | MAO-A | 12.5 |
| This compound | MAO-B | 15.0 |
These values indicate moderate potency compared to established MAO inhibitors.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Study: Cytotoxicity Assessment
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 μM) after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents on the quinazolinone core could enhance potency and selectivity.
Table 2: SAR Insights
| Modification | Biological Effect |
|---|---|
| Substitution on Piperazine | Increased MAO inhibition |
| Alteration of Quinazolinone Ring | Enhanced cytotoxicity |
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding modes of this compound with target enzymes. The docking results suggest that it occupies key active site residues, forming hydrogen bonds and hydrophobic interactions that stabilize its binding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one?
- Methodology : A multi-step synthesis is typically employed, starting with the formation of the quinazolinone core. Key steps include:
- Step 1 : Condensation of substituted anthranilic acid derivatives with phenyl isocyanate to form the quinazolinone scaffold.
- Step 2 : Introduction of the 2-oxoethyl group via nucleophilic substitution or alkylation reactions.
- Step 3 : Coupling with 4-(4-fluorophenyl)piperazine under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and a base (e.g., KCO) to facilitate the reaction .
- Characterization : Intermediate and final products are validated using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm regiochemistry and purity .
Q. How is the molecular structure of this compound characterized to confirm regioselectivity and stereochemistry?
- Techniques :
- X-ray crystallography : Resolves bond angles, torsion angles, and crystal packing (e.g., piperazine ring conformation and fluorophenyl group orientation) .
- Spectroscopy : F NMR confirms fluorine substitution patterns, while 2D NMR (COSY, NOESY) clarifies spatial arrangements of substituents .
- Computational modeling : Density Functional Theory (DFT) calculations validate experimental bond lengths and angles .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
- Assays :
- In vitro receptor binding : Screen for affinity at serotonin (5-HT), dopamine (D), or adrenergic receptors due to the piperazine moiety’s prevalence in CNS-targeting drugs .
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence polarization or colorimetric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the quinazolinone-piperazine hybrid?
- Variables to test :
- Catalysts : Transition metals (e.g., Pd/C) for cross-coupling steps or organocatalysts for asymmetric synthesis .
- Solvent systems : Compare DMSO (high polarity) vs. THF (moderate polarity) to balance reactivity and solubility .
- Temperature : Reflux vs. microwave-assisted synthesis to reduce reaction time and byproducts .
- Design : Use a fractional factorial design to identify critical factors (e.g., solvent, catalyst loading) while minimizing experiments .
Q. How can contradictions in pharmacological data across studies (e.g., conflicting receptor affinity results) be systematically addressed?
- Approach :
- Comparative binding assays : Use standardized protocols (e.g., radioligand displacement with [H]spiperone for D receptors) across labs to minimize variability .
- Meta-analysis : Pool data from independent studies to identify trends or outliers, adjusting for variables like cell line heterogeneity or assay sensitivity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate structure-activity relationships .
Q. What methodologies are recommended for assessing the environmental fate and biodegradation of this compound?
- Experimental design :
- Abiotic studies : Measure hydrolysis rates at varying pH and UV exposure to simulate environmental degradation .
- Biotic studies : Use microbial consortia from soil/water samples to track biodegradation pathways via LC-MS/MS metabolite profiling .
- Ecotoxicity : Evaluate effects on Daphnia magna (water flea) survival or Aliivibrio fischeri bioluminescence inhibition for acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
